1-(2-Isocyanatoethyl)naphthalene
Description
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Structure
3D Structure
Properties
CAS No. |
93841-18-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(2-isocyanatoethyl)naphthalene |
InChI |
InChI=1S/C13H11NO/c15-10-14-9-8-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-9H2 |
InChI Key |
PUZZJOQLEUZSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCN=C=O |
Origin of Product |
United States |
Preamble to the Academic Study of Naphthyl Isocyanate Compounds
Contextualization within Contemporary Organic Chemistry and Materials Science
1-(2-Isocyanatoethyl)naphthalene belongs to the isocyanate family of compounds, which are characterized by the reactive –N=C=O functional group. wikipedia.orgwikibooks.orgcrowdchem.net In contemporary organic chemistry, such compounds are highly valued as versatile intermediates. The electrophilic nature of the isocyanate group allows for a variety of addition reactions, making it a critical building block for synthesizing more complex molecules. researchgate.net Naphthyl isocyanates, which combine the reactivity of the isocyanate with the unique properties of a naphthalene (B1677914) core, are particularly significant.
In materials science, isocyanates are fundamental to the production of polyurethane polymers. wikipedia.orgdoxuchem.com Diisocyanates, molecules with two isocyanate groups, are reacted with polyols to form polyurethane chains, which are used in foams, coatings, adhesives, and elastomers. wikipedia.orgdoxuchem.comnoaa.gov While this compound is a monofunctional isocyanate, its derivatives and related diisocyanates, such as 1,5-Naphthalene diisocyanate (NDI), are used to create high-performance polyurethanes with superior mechanical properties, heat resistance, and durability compared to those made from more common diisocyanates. guidechem.comchemicalbook.com The study of monofunctional variants like this compound provides insight into the reactivity and properties that can be expected from more complex, difunctional analogues used in advanced polymer systems.
Historical Trajectory and Evolution of Isocyanate Chemistry Relevant to Naphthalene Derivatives
The field of isocyanate chemistry began in 1849 when Charles-Adolphe Wurtz first synthesized an isocyanate compound. crowdchem.net This discovery laid the groundwork for a new area of organic synthesis. A pivotal development was the establishment of phosgenation as the primary industrial method for producing isocyanates. wikipedia.orgwikipedia.org This process involves reacting a primary amine with phosgene (B1210022) (COCl₂) to yield the corresponding isocyanate and hydrogen chloride. crowdchem.netdoxuchem.comwikipedia.org
This production method is directly applicable to the synthesis of naphthalene-derived isocyanates. For instance, 1-naphthylamine (B1663977) can be treated with phosgene to produce 1-naphthyl isocyanate. Similarly, diaminonaphthalenes are used to synthesize naphthalene diisocyanates (NDIs), which are important in the polymer industry. google.com While the phosgene method is efficient, the hazardous nature of phosgene has prompted research into alternative, safer synthesis routes. wikipedia.org These include rearrangement reactions like the Curtius, Schmidt, and Lossen rearrangements, which can produce isocyanates from other functional groups without the need for phosgene. wikipedia.org
Fundamental Reactivity Principles Governing Organic Isocyanates
The chemical behavior of organic isocyanates is dominated by the highly electrophilic carbon atom within the isocyanate group (R–N=C=O). wikipedia.orgresearchgate.net This group readily reacts with a wide range of nucleophiles in addition reactions. These reactions are central to the utility of isocyanates in synthesis and polymer chemistry. wikibooks.orgnoaa.gov
Key reactions involving organic isocyanates include:
Reaction with Alcohols: Isocyanates react with alcohols to form carbamates, also known as urethanes. This is the foundational reaction for polyurethane production. wikipedia.orgwikibooks.org
ROH + R'NCO → ROC(O)N(H)R'
Reaction with Water: The reaction with water initially forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgnoaa.gov This reaction is harnessed to create polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org
RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂
Reaction with Amines: Primary or secondary amines react with isocyanates to produce substituted ureas. wikipedia.orgwikibooks.org The reaction of a diisocyanate with a diamine leads to the formation of polyurea polymers. wikipedia.org
R₂NH + R'NCO → R₂NC(O)N(H)R'
Self-Reaction: Isocyanates can react with themselves, particularly under certain conditions or with catalysis, to form dimers (uretdiones) or trimers (isocyanurates). wikipedia.org
The reactivity can be influenced by the electronic and steric nature of the 'R' group attached to the isocyanate.
Table 1: Summary of Key Isocyanate Reactions
| Reactant | Product | Linkage Formed | Significance |
|---|---|---|---|
| Alcohol | Urethane (B1682113) (Carbamate) | –NH–CO–O– | Polyurethane synthesis wikipedia.orgwikibooks.org |
| Water | Amine + CO₂ | Amide (after decomposition) | Foam production wikipedia.org |
Significance of the Naphthalene Core Structure in Advanced Chemical Synthesis and Functional Materials
The naphthalene molecule (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. wikipedia.orgijpsjournal.com This structure imparts a unique combination of properties that make it a valuable component in advanced chemical synthesis and functional materials. researchgate.netlifechemicals.com
Naphthalene is more reactive than benzene in electrophilic aromatic substitution reactions, allowing for the introduction of functional groups under milder conditions. wikipedia.orgijpsjournal.com This reactivity facilitates the synthesis of a wide array of substituted naphthalene derivatives.
The rigid, planar structure of the naphthalene core is a desirable feature in the design of functional materials. In polymers like the polyurethanes derived from 1,5-Naphthalene diisocyanate (NDI), the naphthalene unit contributes to enhanced thermal stability, mechanical strength, and rigidity. guidechem.comchemicalbook.com Furthermore, the naphthalene moiety is a chromophore, meaning it can absorb and emit light, leading to applications in dyes and fluorescent probes. lifechemicals.com For example, 1-naphthyl isocyanate is used as a derivatizing agent to allow for the fluorescent detection of certain molecules in analytical chemistry.
The naphthalene scaffold is also prevalent in many biologically active compounds and pharmaceuticals, including the nonsteroidal anti-inflammatory drug Nabumetone and the antifungal agent Terbinafine. wikipedia.orglifechemicals.com Its presence in these molecules highlights its importance as a pharmacophore in drug discovery. ijpsjournal.comchemistryviews.org
Table 2: Properties of Naphthalene
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₈ | wikipedia.orgknowde.com |
| Molar Mass | 128.174 g·mol⁻¹ | wikipedia.org |
| Appearance | White crystalline solid | wikipedia.org |
| Melting Point | 80.26 °C | wikipedia.org |
| Boiling Point | 217.97 °C | wikipedia.org |
Synthetic Methodologies for Naphthyl Isocyanates and Analogues
Phosgene-Based Approaches for Naphthyl Isocyanate Synthesis
The reaction of primary amines with phosgene (B1210022) has long been a cornerstone of industrial isocyanate production due to its efficiency and the ready availability of the necessary precursors.
The inherent hazards associated with the handling of gaseous phosgene have led to the development and use of safer, solid or liquid phosgene equivalents. Triphosgene (B27547), a stable crystalline solid, is a widely used substitute that decomposes to generate three equivalents of phosgene in situ, thereby minimizing the risks of handling the toxic gas directly. In a typical procedure, the naphthalene-containing amine is reacted with triphosgene in the presence of a tertiary amine base, such as triethylamine (B128534), in a suitable solvent like toluene. Diphosgene, a liquid, is another common phosgene substitute that offers similar advantages in terms of handling and safety.
The efficiency of phosgenation reactions can be significantly improved through the use of catalysts. Tertiary amines, such as pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP), are frequently employed to accelerate the reaction. These catalysts can activate the phosgene or its substitute, making it more electrophilic and thus more reactive towards the amine. Furthermore, these bases can also serve to neutralize the hydrogen chloride gas that is liberated during the reaction, which helps to drive the equilibrium towards the formation of the isocyanate product. The judicious selection of the catalyst and reaction conditions is crucial for optimizing the yield and purity of the desired naphthyl isocyanate.
Non-Phosgene Synthetic Routes
Growing environmental and safety concerns have spurred the development of synthetic strategies that circumvent the use of phosgene. These methods often involve the rearrangement of carboxylic acid derivatives or the decomposition of carbamate (B1207046) intermediates.
A notable non-phosgene route to isocyanates proceeds through the formation and subsequent thermal decomposition of carbamates. In this approach, a naphthalene-containing amine is first reacted with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, to produce the corresponding N-alkyl carbamate. This reaction is often facilitated by a catalyst. The resulting carbamate is then heated, which causes it to decompose into the desired isocyanate and an alcohol byproduct. This method is considered a "greener" alternative as it avoids the use of highly toxic reagents and produces a more benign byproduct.
The Curtius rearrangement offers a versatile and reliable non-phosgene pathway to isocyanates from carboxylic acids. To synthesize 1-(2-isocyanatoethyl)naphthalene using this method, the starting material would be 3-(1-naphthyl)propanoic acid. This acid is first converted to an activated derivative, typically the acyl chloride, which is then reacted with an azide (B81097) source like sodium azide to form the corresponding acyl azide. Upon gentle heating, the acyl azide undergoes a molecular rearrangement, losing nitrogen gas to form the isocyanate. This transformation is known for its high yields and tolerance of a wide range of functional groups. Other related rearrangements, such as the Hofmann rearrangement of amides and the Lossen rearrangement of hydroxamic acids, also provide non-phosgene routes to isocyanates, although the Curtius rearrangement is often favored for its operational simplicity and efficiency.
Direct Isocyanation Using Specialized Reagents (e.g., Trichloromethyl Chloroformate)
The direct conversion of primary amines to isocyanates is a fundamental transformation in organic synthesis. For the synthesis of aliphatic isocyanates such as this compound, specialized reagents are employed to facilitate this conversion under mild conditions, avoiding the harshness of traditional phosgenation. One such reagent is trichloromethyl chloroformate, also known as diphosgene.
The use of trichloromethyl chloroformate provides a simpler and milder alternative for preparing isocyanates from aliphatic amines. nih.gov This method is particularly advantageous for synthesizing isocyanates that may contain sensitive functional groups. The reaction proceeds by treating the corresponding primary amine, in this case, 2-(naphthalen-1-yl)ethan-1-amine, with trichloromethyl chloroformate in an inert solvent.
| Reagent/Condition | Purpose |
| 2-(Naphthalen-1-yl)ethan-1-amine | Starting material (amine precursor) |
| Trichloromethyl Chloroformate | Isocyanate forming reagent |
| Inert Solvent (e.g., Toluene) | Reaction medium |
| Base (e.g., Triethylamine) | To neutralize liberated HCl |
This method offers a high-yield pathway to the desired isocyanate while minimizing the formation of urea (B33335) byproducts, which can be a significant issue in other synthetic approaches.
Exploitation of the Lossen Rearrangement from N-Alkyloxylamides for Isocyanate Generation
The Lossen rearrangement is a classic organic reaction that transforms a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.comnumberanalytics.com This rearrangement provides an alternative route to isocyanates like this compound, starting from a carboxylic acid derivative.
The general mechanism involves the conversion of a hydroxamic acid to its conjugate base, which then undergoes a concerted rearrangement. lscollege.ac.in In this process, the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of a leaving group, to form the isocyanate. wikipedia.org The isocyanate can then be used in subsequent reactions or hydrolyzed to form a primary amine. lscollege.ac.in
The key steps in the Lossen rearrangement for generating an isocyanate are:
Activation of Hydroxamic Acid : The hydroxamic acid is typically converted to an O-acyl, O-sulfonyl, or O-phosphoryl derivative to create a better leaving group. lscollege.ac.in
Base-Mediated Rearrangement : Treatment with a base abstracts the acidic proton from the nitrogen, initiating the rearrangement to the isocyanate and a carboxylate anion. lscollege.ac.in
Isocyanate Formation : The resulting isocyanate can be isolated or used in situ for further transformations. wikipedia.org
Recent advancements have described a base-mediated self-propagative Lossen rearrangement of hydroxamic acids that can proceed with a substoichiometric amount of base and without the need for external activating agents, producing carbon dioxide as the only byproduct. rsc.org
| Step | Description |
| Starting Material | N-hydroxy-3-(naphthalen-1-yl)propanamide |
| Activation (optional) | Acylation or sulfonylation of the hydroxylamino group |
| Rearrangement | Base-mediated migration of the naphthylethyl group |
| Product | This compound |
Stereoselective Synthesis of Chiral Naphthyl Isocyanates
The synthesis of chiral isocyanates is of significant interest, particularly for their use as derivatizing agents in the resolution of enantiomers and in the synthesis of stereochemically defined molecules.
Synthesis from Enantiomerically Pure Naphthyl Amines
A straightforward method for the synthesis of enantiomerically pure naphthyl isocyanates involves the use of an enantiomerically pure naphthyl amine as the starting material. For example, (S)-(+)-1-(1-naphthyl)ethyl isocyanate can be prepared from the corresponding (S)-(+)-1-(1-naphthyl)ethylamine. aocs.orgnih.gov This approach ensures that the stereochemical integrity of the chiral center is maintained throughout the conversion to the isocyanate.
The reaction of an enantiomerically pure amine with a phosgene equivalent, such as trichloromethyl chloroformate, under carefully controlled conditions, yields the corresponding chiral isocyanate with no apparent racemization. aocs.org This method is widely used due to the commercial availability of many enantiomerically pure amines.
Chiral Resolution Techniques for Enantiopurity Enhancement
When a racemic mixture of a chiral naphthyl isocyanate is produced, or if the enantiomeric purity of the product needs to be enhanced, chiral resolution techniques are employed. wikipedia.org These methods are crucial for obtaining single-enantiomer products, which are often required in pharmaceutical and materials science applications. mdpi.com
One of the most common methods for chiral resolution is the conversion of the racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org For isocyanates, this can be achieved by reacting them with a chiral alcohol or amine to form diastereomeric urethanes or ureas, respectively. These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization or chromatography. aocs.orgwikipedia.org
Another powerful technique is chiral column chromatography. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. For naphthyl isocyanates, this allows for the direct separation of the enantiomers without the need for derivatization.
| Technique | Principle | Application to Naphthyl Isocyanates |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Reaction with a chiral alcohol to form diastereomeric urethanes, which are then separated by crystallization. aocs.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Direct separation of the (R) and (S) enantiomers of the naphthyl isocyanate on a chiral column. |
Regioselective and Stereocontrol Strategies in Reaction Design
The design of synthetic routes to substituted naphthalenes, including those bearing an isocyanatoethyl group, requires careful consideration of regioselectivity and stereocontrol. The position of substituents on the naphthalene (B1677914) ring significantly influences the molecule's properties and reactivity.
Regioselective synthesis of polysubstituted naphthalenes can be achieved through various modern synthetic methodologies, such as electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the controlled construction of the naphthalene core with specific substitution patterns.
In the context of this compound, regioselectivity pertains to the initial placement of the ethylamine (B1201723) or a precursor group at the C1 position of the naphthalene ring. Stereocontrol becomes critical when a chiral center is present, as in the case of 1-(1-isocyanatoethyl)naphthalene. nih.gov The use of chiral catalysts and reagents in the synthetic sequence can direct the formation of a specific enantiomer, a process known as asymmetric synthesis. mdpi.com This approach is often more efficient than resolving a racemic mixture, as it avoids the loss of 50% of the material. wikipedia.org
Strategies for achieving stereocontrol include:
Substrate-controlled synthesis : Utilizing a chiral starting material to direct the stereochemical outcome of subsequent reactions.
Reagent-controlled synthesis : Employing a chiral reagent to induce stereoselectivity in a reaction with a prochiral substrate.
Catalyst-controlled synthesis : Using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.
These strategies are fundamental to modern organic synthesis and are essential for the efficient and selective preparation of complex chiral molecules like stereochemically pure naphthyl isocyanates.
Chemical Reactivity and Mechanistic Investigations of Naphthyl Isocyanates
Nucleophilic Addition Reactions of the Isocyanate Functional Group
The core reactivity of isocyanates involves the addition of compounds containing an active hydrogen atom across the N=C double bond. This process is fundamental to the formation of a wide range of derivatives.
The reaction between 1-(2-isocyanatoethyl)naphthalene and alcohols yields carbamates, also known as urethanes. This nucleophilic addition involves the oxygen of the alcohol's hydroxyl group attacking the electrophilic carbon of the isocyanate. The reaction is a versatile method for creating the urethane (B1682113) linkage. rsc.org The process can be catalyzed by bases, such as triethylamine (B128534) or 1,8-bis(dimethylamino)naphthalene (B140697) ('Proton Sponge'), which serve to deprotonate the alcohol, increasing its nucleophilicity.
The general reaction is as follows:
Reactant 1: this compound
Reactant 2: Alcohol (R-OH)
Product: N-(2-(naphthalen-1-yl)ethyl)carbamate
Table 1: Carbamate (B1207046) Formation with Various Alcohols
| Alcohol Substrate (R-OH) | Resulting Carbamate Product | General Conditions |
|---|---|---|
| Methanol | Methyl N-(2-(naphthalen-1-yl)ethyl)carbamate | Typically requires a polar, aprotic solvent (e.g., THF, DMF). Can be heated or catalyzed with a base (e.g., DMAP, triethylamine) to increase rate, especially with hindered alcohols. researchtrends.net |
| Ethanol | Ethyl N-(2-(naphthalen-1-yl)ethyl)carbamate | Similar conditions to methanol. The reaction is an addition process with no condensation byproduct. rsc.org |
| tert-Butanol | tert-Butyl N-(2-(naphthalen-1-yl)ethyl)carbamate | Reaction with tertiary alcohols is slower due to steric hindrance and may require more forcing conditions or stronger catalysts. researchtrends.net |
When this compound reacts with primary or secondary amines, it forms substituted ureas. This reaction is typically rapid and proceeds cleanly, often at room temperature in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) without the need for a catalyst. acs.org The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon.
Reactant 1: this compound
Reactant 2: Amine (RNH₂ or R₂NH)
Product: Substituted Urea (B33335)
Table 2: Urea Formation with Primary and Secondary Amines
| Amine Substrate | Resulting Urea Product | General Conditions |
|---|---|---|
| Aniline (Primary Aromatic Amine) | 1-(2-(Naphthalen-1-yl)ethyl)-3-phenylurea | Reaction is generally performed in a solvent like DMF, THF, or DCM at room temperature. No base is required. acs.org |
| Cyclohexylamine (Primary Aliphatic Amine) | 1-Cyclohexyl-3-(2-(naphthalen-1-yl)ethyl)urea | Aliphatic amines are typically more nucleophilic than aromatic amines and react readily. |
| Diethylamine (Secondary Aliphatic Amine) | 1,1-Diethyl-3-(2-(naphthalen-1-yl)ethyl)urea | Secondary amines react similarly to primary amines to yield trisubstituted ureas. |
The reaction of an isocyanate with a thiol (R-SH) yields a thiocarbamate, not a thiourea. Thioureas are formed from the reaction of isothiocyanates with amines. upc.edursc.org The reaction with thiols, often referred to as a thiol-isocyanate "click" reaction, is a robust and efficient method for forming the thiocarbamate linkage. acs.org This reaction is typically catalyzed by a non-nucleophilic base, such as triethylamine (NEt₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net The base facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, which then attacks the isocyanate.
Reactant 1: this compound
Reactant 2: Thiol (R-SH)
Product: N-(2-(naphthalen-1-yl)ethyl)thiocarbamate
Table 3: Thiocarbamate Formation with Thiol Nucleophiles
| Thiol Substrate (R-SH) | Resulting Thiocarbamate Product | General Conditions |
|---|---|---|
| Ethanethiol | S-Ethyl N-(2-(naphthalen-1-yl)ethyl)carbamothioate | Catalyzed by a base (e.g., NEt₃, DBU) in a suitable solvent like THF. acs.orgmdpi.com |
| Thiophenol | S-Phenyl N-(2-(naphthalen-1-yl)ethyl)carbamothioate | The reaction is generally rapid and quantitative, satisfying the criteria for a "click" reaction. mdpi.com |
The isocyanate group is known to react with a variety of other compounds that possess active hydrogens. For instance, the reaction of an isocyanate with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically substituted urea. nih.gov Similarly, isocyanates can react with carboxylic acids and other active methylene (B1212753) compounds, although these reactions are often more complex and may require specific catalysts or conditions.
Cycloaddition Chemistry Involving the Isocyanate Moiety
Isocyanates can participate in cycloaddition reactions, where the C=N double bond of the isocyanate acts as one of the components. These reactions are valuable for synthesizing various heterocyclic structures.
Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form four-membered β-lactam rings. Unlike many thermal [2+2] cycloadditions which are symmetry-forbidden, the reaction between an alkene and an isocyanate is often thermally allowed. The mechanism can be complex, proceeding through either a concerted suprafacial pathway or a stepwise pathway involving a diradical intermediate, particularly with electron-rich alkenes. rsc.orgresearchtrends.net Highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI), are particularly effective in these reactions. researchtrends.net
Reactant 1: this compound
Reactant 2: Alkene (e.g., Ethylene)
Product: β-Lactam derivative
Table 4: [2+2] Cycloaddition with Alkenes
| Alkene Substrate | Resulting β-Lactam Product | General Mechanistic Pathway |
|---|---|---|
| Ethylene | 1-(2-(Naphthalen-1-yl)ethyl)azetidin-2-one | The reaction can be concerted or stepwise, depending on the alkene's electronic properties. researchtrends.net |
| Styrene | 1-(2-(Naphthalen-1-yl)ethyl)-4-phenylazetidin-2-one | Forms β-lactam rings, which are important structural motifs in medicinal chemistry. researchtrends.net |
Isocyanates can also participate in [2+2+2] cycloadditions. For example, nickel-catalyzed reactions of two molecules of an isocyanate with an allene (B1206475) can produce enantiomerically enriched dihydropyrimidine-2,4-diones.
Polymerization Mechanisms and Oligomerization
Isocyanates are fundamental monomers in polymer chemistry, most notably in the production of polyurethanes. They can also undergo self-polymerization, primarily forming cyclic trimers.
The reaction between an isocyanate and an alcohol (a hydroxyl compound) to form a urethane (carbamate) linkage is the cornerstone of polyurethane chemistry. kuleuven.bel-i.co.uk When a di- or polyisocyanate reacts with a di- or polyol, a polyaddition reaction occurs, resulting in the formation of a polyurethane polymer. wikipedia.orgyoutube.com This reaction is typically exothermic and can be catalyzed by various compounds, including tertiary amines and organometallic complexes like dibutyltin (B87310) dilaurate. wikipedia.orgnih.gov
The mechanism of urethane formation can be complex. Kinetic studies suggest that multiple alcohol molecules may be involved in the transition state, acting as both a nucleophile and a proton transfer agent, especially in the absence of a catalyst. kuleuven.be The general reactivity order for alcohols is primary > secondary > tertiary, due to steric hindrance. kuleuven.be
As a monofunctional isocyanate, this compound would act as a chain-terminating agent if included in a standard polyurethane formulation with diisocyanates and diols. It would react with a hydroxyl group at the end of a growing polymer chain, preventing further chain extension at that site. This property could be used to control the molecular weight of the resulting polyurethane.
Isocyanates can react with themselves to form dimers (uretdiones) and, more commonly, trimers (isocyanurates). The cyclotrimerization of isocyanates is a significant reaction that leads to the formation of a highly stable, six-membered heterocyclic ring. google.comvot.plutwente.nl This process is a form of self-polymerization that can be used to create highly cross-linked polymer networks, known as polyisocyanurate (PIR) foams, which often exhibit enhanced thermal stability and fire resistance. vot.pl
The trimerization reaction is typically slow and requires catalysis. A wide range of catalysts are effective, including:
Tertiary amines (e.g., DABCO, DMP-30) google.comvot.pl
Alkali metal carboxylates (e.g., potassium acetate) vot.pl
Quaternary ammonium (B1175870) salts vot.pl
Metal alkoxides and organometallic compounds researchgate.net
The choice of catalyst and reaction conditions (temperature, solvent) allows for control over the rate of trimerization and can influence the competition between urethane formation and isocyanurate formation when alcohols are present. utwente.nl For aryl isocyanates like this compound, trimerization is a well-established reaction pathway. google.com
While the isocyanate group itself does not typically participate in free-radical polymerization, monomers containing both an isocyanate group and a polymerizable vinyl group, such as 2-isocyanatoethyl methacrylate (B99206) (IEM), are valuable building blocks for functional polymers. The methacrylate group readily undergoes free-radical polymerization, leaving the isocyanate group intact as a pendant functional group along the polymer backbone. nih.gov
This approach allows for the synthesis of reactive polymers that can be subsequently cross-linked or modified through reactions of the pendant isocyanate groups. For example, IEM can be copolymerized with other (meth)acrylate monomers, such as hydroxyethyl (B10761427) acrylate (B77674) (HEA) or isobornyl methacrylate (IBMA), using standard radical initiators like 2,2'-azobisisobutyronitrile (AIBN). abstractarchives.com The resulting copolymers possess reactive isocyanate sites that can be used for grafting other molecules or for creating cross-linked networks upon exposure to moisture or polyols. nih.gov
Studies on the copolymerization of IEM with HEA have been conducted to create mixed acrylate/methacrylate monomers for nanogel synthesis, demonstrating the compatibility of the isocyanate functionality with free-radical polymerization conditions. abstractarchives.com
Mechanistic Studies and Reaction Pathway Elucidation
Elucidating the precise reaction pathways of isocyanates is crucial for controlling reaction outcomes and designing new materials. Mechanistic studies often combine kinetic analysis, spectroscopic monitoring, and computational modeling.
For cycloaddition reactions , a key mechanistic question is whether the reaction proceeds through a concerted or a stepwise pathway. For [2+2] cycloadditions of isocyanates with alkenes, the pathway can depend on the electronic nature of the alkene. Electron-rich alkenes may favor a stepwise pathway involving a diradical intermediate, while electron-deficient alkenes may react via a concerted mechanism. researchtrends.net Similarly, for [2+3] cycloadditions, the polarity of the solvent can influence the mechanism, with polar solvents favoring stepwise pathways by stabilizing charged intermediates. acs.org
The mechanism of polyurethane formation has been extensively studied. Early kinetic work established that the reaction is typically first-order with respect to both the isocyanate and the alcohol. cdnsciencepub.com However, more detailed investigations revealed a more complex picture, with evidence for autocatalysis by the urethane product and the participation of multiple alcohol molecules in the uncatalyzed reaction, forming a cyclic transition state that facilitates proton transfer. kuleuven.be Catalyzed reactions proceed through different mechanisms, such as the formation of an active catalyst-alcohol complex. nasa.gov
For self-polymerization , the mechanism of trimerization is generally considered a stepwise nucleophilic addition. utwente.nl A catalyst, typically a potent nucleophile, attacks the electrophilic carbon of an isocyanate molecule to form an anionic intermediate. This intermediate then sequentially adds two more isocyanate molecules, eventually leading to ring-closure and regeneration of the catalyst. utwente.nl By monitoring the reaction with techniques like in-situ infrared spectroscopy, the consumption of the NCO peak and the appearance of the isocyanurate ring peak can be tracked, confirming that trimerization is the dominant pathway under specific conditions. utwente.nl
Application of Computational Chemistry and Density Functional Theory (DFT) for Intermediate Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reaction mechanisms of isocyanates at a molecular level. rsc.orgmdpi.com These theoretical methods provide detailed insights into the structures and energies of reactants, transition states, and intermediates, which are often transient and difficult to observe experimentally. rsc.orgresearchgate.net
In the context of naphthyl isocyanate reactions, DFT calculations can be employed to:
Predict Reaction Pathways: By mapping the potential energy surface of a reaction, DFT can help identify the most favorable reaction pathways. For instance, in cycloaddition reactions, DFT can distinguish between stepwise and concerted mechanisms by comparing the activation energies of the respective transition states. rsc.orgmdpi.com
Characterize Intermediates: The geometries and electronic properties of key reaction intermediates can be calculated. This is particularly valuable for understanding the formation of transient species such as zwitterionic intermediates in catalyzed reactions or the intermediates in the formation of cyclic trimers like isocyanurates. rsc.orgresearchgate.net
Elucidate Stereoselectivity: For reactions involving chiral centers, such as those with (S)-(+)-1-(1-Naphthyl)ethyl isocyanate, DFT can be used to predict and explain the observed stereoselectivity by calculating the energies of the different diastereomeric transition states. rsc.org
Analyze Thermodynamic and Kinetic Parameters: DFT calculations can provide estimates of important thermodynamic and kinetic data, such as reaction enthalpies and activation energies. maxapress.comnih.gov These calculated values can then be compared with experimental data to validate the proposed mechanism. researchgate.netmaxapress.com
For example, a DFT study on the reaction of an arylalkylketene with a benzaldehyde (B42025) catalyzed by an N-heterocyclic carbene (NHC) successfully elucidated the multi-step mechanism, identifying the rate-determining and stereoselectivity-determining step as the [2+2] cycloaddition. rsc.org Similar computational approaches have been applied to understand the hydrolysis and alcoholysis mechanisms of naphthalene-containing polymers, providing detailed energy profiles for the reaction pathways. nih.gov Such studies showcase the capability of DFT to provide a deep, mechanistic understanding that complements experimental findings. maxapress.comresearchgate.net
| Area of Application | Information Obtained | Example from Research | Reference |
|---|---|---|---|
| Reaction Pathway Prediction | Identification of the most energetically favorable reaction route (e.g., stepwise vs. concerted). | Distinguishing between radical-mediated and concerted cycloaddition pathways. | mdpi.com |
| Intermediate Characterization | Optimization of the geometry and electronic structure of transient species. | Analysis of intermediates in NHC-catalyzed cycloadditions. | rsc.org |
| Stereoselectivity | Calculation of energies for different stereoisomeric transition states to predict product ratios. | Determining the stereochemical outcome of cycloaddition reactions. | rsc.org |
| Thermodynamic/Kinetic Analysis | Calculation of reaction enthalpies, activation energies, and rate constants. | Investigating the thermal decomposition mechanism of diazonium salts derived from naphthalene (B1677914) precursors. | maxapress.com |
Experimental Methodologies for Reaction Mechanism Clarification
Experimental studies are indispensable for validating the mechanisms proposed by computational models and for providing a complete picture of the reaction dynamics. A combination of techniques is often employed to isolate key intermediates and to monitor the progress of the reaction over time.
The direct isolation and structural characterization of reaction intermediates provide unequivocal evidence for a proposed reaction mechanism. While often challenging due to their inherent instability, various techniques have been successfully applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for structure elucidation. In the study of the cyclotrimerization of 1-naphthyl isocyanate, both ¹H and ¹³C NMR spectroscopy were used to monitor the formation of the syn and anti diastereoisomers of tris(1-naphthyl) isocyanurate. researchgate.net The configuration of the isolated atropisomers was assigned using Nuclear Overhauser Effect (NOE) experiments. researchgate.net
X-ray Diffraction: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound. This technique was used to confirm the structures of the syn and anti isomeric forms of tris(1-naphthyl) isocyanurate, which were found to crystallize in the monoclinic C2/c space group. researchgate.net
Ion Spectroscopy: For reactions involving ionic species, mass-selective ion spectroscopy techniques can provide structural information on reaction intermediates in the gas phase. rsc.org This can be particularly useful for studying intermediates that are difficult to isolate from solution. rsc.org
In some cases, intermediates can be trapped by reacting them with a suitable reagent, and the resulting stable product can then be characterized. The identification of intermediates such as ethyl α,γ-diphenylallophanate and phenyl isocyanate dimer in related isocyanate reactions provides insight into the stepwise nature of these transformations. researchgate.net
Kinetic Analysis: The rates of isocyanate reactions can be determined by monitoring the change in concentration of reactants or products over time. For example, the kinetics of the reaction between α-naphthyl isocyanate and n-butyl alcohol have been investigated, with the rate data being interpreted in terms of a mechanism involving both uncatalyzed and catalyzed pathways. nasa.govnasa.gov Such studies often involve varying the concentrations of reactants and catalysts and measuring the effect on the reaction rate to determine the rate law and propose a mechanism. The reactivity of substituted isocyanates can also be correlated using tools like the Hammett equation. nasa.gov
Spectroscopic Monitoring: In-situ spectroscopic techniques allow for the real-time monitoring of reaction progress without the need for sampling.
Fourier-Transform Infrared (FTIR) Spectroscopy: Mid-IR spectroscopy is particularly well-suited for monitoring isocyanate reactions. mt.com The isocyanate group (–N=C=O) has a strong and sharp asymmetrical stretching absorption band in a region of the IR spectrum (typically 2250–2285 cm⁻¹) that is usually free from other interfering peaks. By using a fiber-optic ATR (Attenuated Total Reflectance) probe immersed in the reaction mixture, a series of spectra can be recorded over time. mt.com The decrease in the intensity of the isocyanate peak provides a direct measure of its consumption, allowing for the determination of reaction endpoints and the study of reaction kinetics. This method has been successfully used to monitor the course of isocyanate reactions in solution and during polymerization processes.
| Technique | Parameter Monitored | Typical Wavenumber (cm⁻¹) | Information Gained | Reference |
|---|---|---|---|---|
| Mid-IR (FTIR) Spectroscopy | Disappearance of the isocyanate group | 2250 - 2285 | Real-time reaction progress, reaction endpoint, kinetic data. | mt.com |
The combination of these computational and experimental techniques provides a comprehensive framework for the detailed investigation of the chemical reactivity and reaction mechanisms of naphthyl isocyanates like this compound.
Advanced Applications in Organic Synthesis and Materials Science
Utilization as Chiral Auxiliaries in Asymmetric Synthesis
The core principle of a chiral auxiliary is to temporarily impart its chirality to a non-chiral substrate, guide a chemical reaction to proceed stereoselectively, and then be removed, leaving behind an enantiomerically enriched product. wikipedia.org The derivatives of 1-(1-naphthyl)ethylamine, including the isocyanate, are well-established in this role.
Enantioselective Control in the Formation of New Stereocenters
Derivatives of 1-(2-Isocyanatoethyl)naphthalene are instrumental in controlling the formation of new stereocenters during chemical reactions. A prominent strategy involves the use of chiral N-phosphonyl imines protected with a 1-naphthyl group, which are derived from the corresponding amine. These chiral imines react smoothly with ester enolates, such as lithium enolates, to create a new carbon-carbon bond and, consequently, a new stereocenter. nih.gov
The steric bulk and defined spatial arrangement of the naphthyl group on the chiral auxiliary guide the incoming nucleophile to attack the imine from a specific face, leading to the preferential formation of one diastereomer over the other. Research has demonstrated that this method can achieve excellent levels of diastereoselectivity, with diastereomeric ratios (dr) often exceeding 99:1. nih.gov After the reaction, the chiral auxiliary can be chemically cleaved from the molecule, yielding a product with a high degree of enantiomeric purity. The effectiveness of this process can be further enhanced by using Lewis acid promoters, such as triisopropoxytitanium (IV) chloride, which coordinate to the reactants and amplify the steric influence of the auxiliary. nih.gov
Synthesis of Enantiopure Building Blocks (e.g., β-Amino Acids)
A significant application of this enantioselective control is the synthesis of enantiopure β-amino acids, which are crucial components of various pharmaceuticals and natural products. nih.govrsc.org The asymmetric addition of ester enolates to chiral N-phosphonyl imines bearing a 1-naphthyl group provides a direct and efficient pathway to chiral β-amino esters. nih.gov
The process is highly valuable as it allows for the construction of these important building blocks with high yield and stereochemical fidelity. Once the desired stereocenter has been established, the phosphonyl auxiliary group can be readily removed under acidic conditions, for example, by treatment with hydrobromic acid (HBr), to release the free β-amino ester. nih.gov This methodology provides a practical and powerful route to otherwise difficult-to-access chiral β-amino acid derivatives.
Table 1: Asymmetric Synthesis of β-Amino Esters Using a Naphthyl-Based Chiral Auxiliary
| Electrophile (R-CHO) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 4-ClC₆H₄CHO | >99:1 | 88% | nih.gov |
| 4-MeOC₆H₄CHO | 98:2 | 81% | nih.gov |
| 2-Thiophenecarboxaldehyde | 91:9 | 70% | nih.gov |
Application in Diastereomeric Derivatization for Enantiomer Resolution via Chromatography
Beyond its use as a cleavable auxiliary, this compound is widely employed as a chiral derivatizing agent for the analytical and preparative separation of enantiomers—a process known as indirect chiral resolution. nih.govnih.gov In this technique, the chiral isocyanate is reacted with a racemic mixture of compounds containing a nucleophilic group, such as an amine or alcohol.
This reaction covalently links the chiral naphthylethyl moiety to each enantiomer of the racemate, converting the enantiomeric pair into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including different affinities for chromatographic stationary phases. nanobioletters.comresearchgate.net This difference allows for their separation using standard, non-chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) with a common reversed-phase C18 column. nih.gov
The resulting diastereomeric derivatives, such as naphthylethyl carbamoyl (B1232498) derivatives of amino acids, can be separated into two distinct peaks in the chromatogram. nih.gov This method is highly sensitive, capable of detecting less than 1 picomole of a minor D-amino acid in a 1000-fold excess of its L-isomer, and is valuable for determining the optical purity of amino acids and other chiral molecules. nih.gov
Contributions to Polymer and Material Chemistry
The unique combination of a chiral naphthyl group and a reactive isocyanate function makes this compound a valuable monomer and functionalizing agent in polymer and materials chemistry.
Synthesis of Chiral Polyurethanes for Specialized Functions (e.g., Asymmetric Catalysis, Separation Membranes)
Chiral polyurethanes are a class of polymers that have gained attention for their potential in specialized applications that require molecular recognition. mdpi.comresearchgate.net By incorporating chiral units like this compound into the polymer backbone, it is possible to create materials with a defined chiral environment.
These chiral polymers can be designed for use as:
Chiral Separation Membranes: A polyurethane membrane containing the naphthylethyl chiral selector can be used for the separation of racemic mixtures. The principle is analogous to chiral chromatography, where one enantiomer interacts more strongly with the chiral polymer matrix and permeates through the membrane at a different rate than the other enantiomer.
Supports for Asymmetric Catalysis: The chiral polyurethane can act as a support to immobilize a catalyst. The chiral environment of the polymer can influence the stereochemical outcome of a reaction, promoting the formation of a desired enantiomer. This approach combines the benefits of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of catalyst recovery).
Furthermore, materials derived from the amine precursor, 1-(1-naphthyl)ethylamine, are used to create Chiral Stationary Phases (CSPs) for HPLC, demonstrating the effectiveness of this specific chiral selector in enantioselective separations. nih.govsigmaaldrich.comhplc.eu Synthesizing polyurethanes with this moiety is a logical extension for creating large-scale separation media or catalytic supports.
Chemical Functionalization of Polymer Architectures with Pendant Isocyanate Groups
A powerful strategy in materials science is the post-polymerization modification of existing polymers to introduce new functionalities. Polymers containing reactive groups such as primary amines (-NH₂) or hydroxyls (-OH) on their side chains can be chemically functionalized using this compound.
The highly reactive isocyanate group (-NCO) readily reacts with these nucleophiles to form stable urea (B33335) or urethane (B1682113) linkages, respectively. This process effectively grafts the chiral naphthylethyl group onto the polymer backbone, creating a polymer with pendant chiral moieties. This functionalization can be used to:
Introduce chirality to an otherwise achiral polymer.
Create a polymer-based chiral stationary phase for chromatography.
Develop materials with specific optical properties derived from the naphthalene (B1677914) chromophore.
This approach offers a versatile method for creating a wide array of functional materials where the properties can be tuned by controlling the degree of functionalization on the polymer scaffold.
Development of Novel Materials and Supramolecular Systems
The naphthalene moiety of this compound is a key driver for its use in creating novel materials, particularly those based on self-assembly and supramolecular chemistry.
The planar and aromatic nature of the naphthalene ring facilitates π-π stacking interactions, which are fundamental to the formation of ordered supramolecular structures like gels. nih.gov Supramolecular gels are formed by the self-assembly of low molecular weight gelators (LMWGs) through non-covalent forces, including hydrogen bonding, ionic interactions, and π-π stacking. nih.govrsc.org
Studies have shown that naphthalene derivatives can act as effective gelators. For instance, a two-component system of naphthalene-2-sulfonic acid and 1-naphthylamine (B1663977) can form hydrogels across a wide pH range, driven by a combination of ionic interactions and π-π stacking. nih.gov Similarly, isomeric naphthalene-appended glucono derivatives have been designed to self-assemble into supramolecular gels. rsc.org The ability of this compound to react with various functional amines or alcohols allows for the synthesis of new LMWGs. The resulting urea or urethane linkages provide strong hydrogen bonding capabilities that, in concert with the naphthalene's π-π stacking, can drive the gelation of organic solvents or water. nih.govrsc.org
The same non-covalent interactions that drive gelation can also lead to the hierarchical self-assembly of molecules into highly ordered nanostructures. Naphthalene derivatives have shown a distinct propensity for forming such structures. For example, isomeric naphthalene-appended glucono molecules were found to self-assemble into nanofibers and nanotwists. rsc.org The packing arrangement, dictated by the substitution pattern on the naphthalene ring, was crucial in determining the final morphology. rsc.org
Furthermore, the use of DNA as a template has enabled the assembly of naphthalene guests into right-handed helical structures, stabilized by hydrogen bonding and π-π stacking interactions. researchgate.net Research on poly(naphthalene-1,4-diyl) has also demonstrated the formation of polymers with a preferred-handed helicity through helix-sense-selective polymerization. nih.gov These findings suggest that chiral derivatives synthesized from this compound could be designed to self-assemble into complex, ordered nanostructures, including helical and twisted morphologies.
Circularly polarized luminescence (CPL) is an emission phenomenon from chiral molecules that offers significant potential for applications in 3D displays, optical data storage, and security inks. rsc.orgresearchgate.net Chiral nanostructures containing aromatic units like naphthalene are excellent candidates for CPL-active materials. rsc.org
Table 2: Naphthalene-Based Systems for Chiral Optical Applications
| System | Structure/Assembly | Application/Property | Key Finding | Source(s) |
|---|---|---|---|---|
| Isomeric Naphthalene-Glucono Derivatives | Self-assembled Nanotwists | CPL, Light-Harvesting | Chirality transfer from glucono moiety to naphthalene assembly leads to CPL. | rsc.org |
| Poly(naphthalene-1,4-diyl) | Helical Polymer | CPL | Polymer exhibits efficient CPL due to preferred-handed helicity. | nih.gov |
| Chiral Naphthalene Oligomers | Bridged Tetramers | CPL | The bridged structure is essential for high CPL activity. | elsevierpure.com |
| Chiral Nanographenes | π-conjugated frameworks | CPL | Chirality can be induced through covalent functionalization or twisted frameworks. | rsc.org |
Role as Key Reactive Intermediates in Multi-Step Organic Synthesis
The high reactivity of the isocyanate group makes this compound an excellent reactive intermediate for introducing the naphthyl group into more complex molecules. This process of C-H functionalization is a powerful method for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net
By reacting this compound with a chiral amine or alcohol, a new chiral center is linked to the naphthalene moiety via a stable urea or urethane bond. This creates a versatile chiral building block. Such molecules, containing both a bulky, aromatic directing group (naphthalene) and specific stereochemistry, are valuable precursors for synthesizing:
Chiral Ligands: The resulting naphthyl-functionalized ureas or urethanes can act as ligands for transition metal catalysts, which are crucial in asymmetric synthesis.
Chiral Auxiliaries: They can be used as chiral auxiliaries to control the stereochemical outcome of a reaction, and can be subsequently removed.
Functional Molecules: They serve as key intermediates in the synthesis of larger, complex molecules with specific optical or biological properties.
Modern synthetic strategies frequently employ palladium-catalyzed reactions for the annulation of alkynes to create functionalized naphthalenes, demonstrating the importance of building blocks that lead to substituted naphthalene systems. csir.co.za The straightforward reactivity of this compound provides a direct entry point into this class of valuable compounds.
Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds
The isocyanate functionality of this compound serves as a powerful electrophilic partner in cyclization reactions, enabling the construction of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in bioactive molecules and functional materials. The reactivity of the isocyanate group allows for its participation in various synthetic transformations, including cycloaddition and multicomponent reactions, leading to the formation of diverse heterocyclic systems.
While direct and extensive research specifically detailing the use of this compound in the synthesis of a broad range of heterocycles is an area of ongoing exploration, the general reactivity of isocyanates provides a strong basis for its potential applications. For instance, isocyanates are known to react with 1,3-dicarbonyl compounds and hydrazines to form pyrazoles. organic-chemistry.orgyoutube.comwikipedia.org Similarly, the reaction of isocyanides, which can be conceptually related to isocyanates in some multicomponent reactions, with various partners can lead to pyrazole (B372694) derivatives. researchgate.net
The synthesis of triazoles, another important class of heterocycles, often involves the use of isocyanides in [3+2] cycloaddition reactions with aryl diazonium salts. nih.gov The structural similarity and reactivity patterns suggest that this compound could be a viable precursor for naphthalene-substituted triazoles. frontiersin.orgnih.govresearchgate.netgoogle.com
Tetrazoles, which are five-membered rings containing four nitrogen atoms, can be synthesized through various routes, including isocyanide-based multicomponent reactions. wikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.netrug.nl The Ugi and Passerini reactions, which utilize isocyanides, are powerful tools for generating molecular diversity and can be adapted to synthesize complex heterocyclic systems. wikipedia.orgwikipedia.orgillinois.eduorganic-chemistry.orgnumberanalytics.comnih.govorgsyn.orgnih.govslideshare.netscielo.br The participation of this compound in such reactions could provide access to novel tetrazole derivatives with a naphthalene moiety.
Furthermore, the synthesis of quinazolines, a class of fused heterocycles with significant biological activity, can be achieved through various methods, some of which involve precursors that could be derived from or react with isocyanates. nih.govmdpi.comnih.govorganic-chemistry.orgscispace.com
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | General Synthetic Approach Involving Isocyanate/Isocyanide Functionality |
| Pyrazoles | Reaction with 1,3-dicarbonyl compounds and hydrazines. organic-chemistry.orgyoutube.comwikipedia.org |
| Triazoles | [3+2] cycloaddition reactions with diazonium salts (from isocyanides). nih.gov |
| Tetrazoles | Isocyanide-based multicomponent reactions (e.g., Ugi, Passerini). wikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.netrug.nl |
| Quinazolines | Cyclization reactions involving precursors reactive towards isocyanates. nih.govmdpi.comnih.govorganic-chemistry.orgscispace.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Transient Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including "1-(2-Isocyanatoethyl)naphthalene" and its reaction products. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. nih.gov
In the structural analysis of derivatives, ¹H NMR would confirm the presence of the naphthalene (B1677914) ring through characteristic signals in the aromatic region (typically δ 7-8 ppm). chemicalbook.com The ethyl group would exhibit distinct multiplets corresponding to the CH₂ groups, with their chemical shifts being indicative of the neighboring isocyanate or derivative functional group. st-andrews.ac.uk For instance, the methylene (B1212753) protons adjacent to the isocyanate group would show a specific chemical shift and coupling pattern.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, which is vital for the definitive assignment of complex structures and for distinguishing between isomers that might form during reactions. st-andrews.ac.uk These techniques are particularly useful for elucidating the structure of transient intermediates that may not be isolable.
Table 1: Representative NMR Data for Naphthalene Derivatives
| Nucleus | Type of Signal | Chemical Shift (ppm) Range | Notes |
|---|---|---|---|
| ¹H | Aromatic | 7.0 - 8.2 | Signals corresponding to the protons on the naphthalene ring. chemicalbook.com |
| ¹H | Methylene (CH₂) | 2.5 - 4.0 | Signals for the ethyl group protons, with the exact shift depending on the adjacent functional group. rsc.org |
| ¹³C | Naphthalene | 120 - 135 | Resonances for the aromatic carbons of the naphthalene core. rsc.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Real-Time Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule and for monitoring the progress of a reaction in real-time.
For "this compound," the most prominent and characteristic absorption band in the IR spectrum is due to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which appears as a strong, sharp band typically in the range of 2275–2240 cm⁻¹. The disappearance of this band is a clear indicator of the isocyanate group's reaction.
Raman spectroscopy, being complementary to IR, is particularly effective for monitoring reactions in situ, especially for polymerizations. spectroscopyonline.comnih.gov The progress of a reaction involving "this compound" can be followed by observing the decrease in the intensity of the isocyanate Raman signal and the appearance of new bands corresponding to the formed linkages, such as urethane (B1682113) or urea (B33335) groups. This allows for real-time kinetic analysis and optimization of reaction conditions. nih.gov
Table 2: Key Vibrational Frequencies for this compound and its Reaction Products
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2240 | IR |
| Naphthalene C-H | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Naphthalene C=C | Aromatic Ring Stretch | 1600 - 1450 | IR, Raman |
| Urethane (R-NH-CO-OR') | N-H Stretch | 3400 - 3200 | IR |
| Urethane (R-NH-CO-OR') | C=O Stretch | 1740 - 1680 | IR |
| Urea (R-NH-CO-NH-R') | N-H Stretch | 3400 - 3200 | IR |
Mass Spectrometry (MS) Techniques (e.g., MALDI-FTICR-MS, ESI-MS) for Molecular Weight Determination and Fragmentation Analysis of Products
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of "this compound" and its derivatives with high accuracy. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. rsc.orgnih.gov
High-resolution mass spectrometry (HRMS), often coupled with techniques like Fourier Transform Ion Cyclotron Resonance (FTICR), provides extremely precise mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This is crucial for confirming the identity of newly synthesized compounds.
Fragmentation analysis, achieved through tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can be pieced together to deduce the structure of the original molecule. This is particularly useful for distinguishing between isomers and for identifying the sites of modification in reaction products.
High-Resolution Chromatographic Techniques (e.g., HPLC, Chiral HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and its derivatives. nih.gov By separating a mixture into its individual components, HPLC can quantify the amount of the desired product and detect the presence of any impurities or unreacted starting materials.
For chiral derivatives of "this compound," Chiral HPLC is essential for separating and quantifying the enantiomers. nih.gov This is critical in applications where the stereochemistry of the molecule is important, such as in pharmaceuticals or chiral materials. nih.gov The enantiomeric excess (ee), a measure of the purity of a single enantiomer, can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. quora.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Characterizing Derived Polymers and Materials
Thermal analysis techniques are vital for characterizing the properties of polymers and materials derived from "this compound."
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability and decomposition profile of a material. youtube.comresearchgate.net For polymers, TGA can reveal the temperatures at which degradation begins and the amount of residual material at high temperatures. scribd.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. hu-berlin.de DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. eag.comhu-berlin.de These properties are fundamental to understanding the material's physical state and processing characteristics. mdpi.com
Table 3: Thermal Properties of Polymers Derived from Naphthalene-Based Monomers
| Thermal Property | Technique | Information Obtained |
|---|---|---|
| Decomposition Temperature | TGA | Temperature at which the polymer begins to degrade. uvic.ca |
| Glass Transition Temperature (Tg) | DSC | Temperature at which an amorphous polymer transitions from a rigid to a rubbery state. eag.com |
| Melting Temperature (Tm) | DSC | Temperature at which a crystalline polymer melts. researchgate.net |
X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Confirmation of Derivatives
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline derivatives of "this compound." Single-crystal XRD provides precise bond lengths, bond angles, and conformational information, offering an unambiguous confirmation of the molecular structure.
Powder XRD is used to analyze polycrystalline materials, providing information about the crystal structure, phase purity, and crystallinity of the sample. This is particularly useful for characterizing the solid-state morphology of polymers and other materials derived from "this compound."
Electronic and Optical Spectroscopy (UV/Vis, Fluorescence, Circular Dichroism (CD), Circularly Polarized Luminescence (CPL)) for Material Properties and Chiral Recognition Studies
Electronic and optical spectroscopy techniques are employed to investigate the photophysical properties of materials derived from "this compound."
UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov The naphthalene moiety has a characteristic UV absorption spectrum, and changes in this spectrum upon derivatization can provide insights into electronic interactions. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Naphthalene derivatives are often fluorescent, and their emission properties can be sensitive to their environment and molecular structure.
For chiral derivatives, Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful techniques. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. nih.govrsc.org CPL, the emission analogue of CD, measures the differential emission of left and right circularly polarized light and is a key characteristic of chiral emissive materials. elsevierpure.comnih.govresearchgate.netrsc.orgrsc.org These techniques are crucial for studying chiral recognition phenomena and for the development of chiroptical materials.
Theoretical and Computational Studies on Naphthyl Isocyanate Systems
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations
Density Functional Theory (DFT) has become a standard method for the quantum mechanical modeling of molecular systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of the size and complexity of 1-(2-isocyanatoethyl)naphthalene.
Molecular Geometry Optimization: DFT calculations are used to find the lowest energy structure (the ground state geometry) of a molecule by exploring its potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles. While specific DFT studies on this exact molecule are not prevalent in the literature, the geometry can be predicted with high confidence based on calculations for related structures like naphthalene (B1677914) and other organic molecules. nih.govnih.gov For instance, studies on crystalline naphthalene have shown that its molecular structure can be distorted from the D2h symmetry observed in the gas phase due to intermolecular interactions in the solid state. nih.gov DFT calculations have been instrumental in quantifying these small structural changes. nih.gov Similar principles would apply to this compound, where the geometry of the ethyl-isocyanate chain relative to the naphthalene ring system would be a key outcome of the optimization.
Below is an interactive table summarizing typical geometric parameters that would be determined for this compound through DFT calculations, based on standard values and data from related structures. nih.govresearchgate.net
| Parameter | Group | Description | Predicted Value |
| Bond Length | C-N | Carbon-Nitrogen bond in the isocyanate group | ~1.38 Å |
| Bond Length | N=C | Nitrogen-Carbon double bond in the isocyanate group | ~1.21 Å |
| Bond Length | C=O | Carbon-Oxygen double bond in the isocyanate group | ~1.17 Å |
| Bond Length | C-C (Aromatic) | Carbon-Carbon bonds within the naphthalene ring | ~1.36 - 1.42 Å |
| Bond Angle | N=C=O | Angle of the isocyanate functional group | ~180° |
| Bond Angle | C-N=C | Angle between the ethyl chain and the isocyanate group | ~125° |
| Dihedral Angle | C-C-N=C | Torsion angle defining the orientation of the isocyanate group | Varies (multiple conformers possible) |
These are predicted values. Actual values would be determined from a specific DFT calculation.
Prediction of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of unstable intermediates and transition states, and the energy barriers that control the reaction rate.
For this compound, the isocyanate group is the primary site of reactivity. Isocyanates readily react with nucleophiles such as alcohols, amines, and water. DFT calculations can model these reactions to predict their feasibility and outcomes. For example, in the reaction with an alcohol to form a urethane (B1682113), DFT can be used to:
Model Reactants and Products: Optimize the geometries of the starting materials (this compound and the alcohol) and the final urethane product.
Locate the Transition State (TS): Identify the high-energy transition state structure that connects the reactants to the products. This is a critical step, as the TS structure reveals the geometry of the atoms at the point of maximum energy along the reaction coordinate.
Calculate the Energy Barrier (Activation Energy): Determine the energy difference between the reactants and the transition state. A lower energy barrier indicates a faster reaction.
Studies on the isomerization of naphthalene have used computational algorithms to explore the potential energy surface and identify transformation pathways and energy barriers between different isomers. nih.gov Similarly, the mechanism of enzymatic reactions involving naphthalene, such as its cis-dihydroxylation by naphthalene 1,2-dioxygenase, has been investigated in detail using DFT, revealing feasible pathways involving specific intermediates and ruling out others with high energy barriers. nih.gov These studies showcase the power of computational methods to predict reactivity, a capability that is directly applicable to the reactions of this compound.
Modeling of Intermolecular and Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Intermolecular interactions govern the physical properties of substances in the condensed phase (liquids and solids) and are the basis of supramolecular chemistry. For naphthyl isocyanate systems, several types of non-covalent interactions are significant.
π-Stacking: The planar, aromatic naphthalene ring is capable of strong π-π stacking interactions. These interactions occur when two aromatic rings align face-to-face or in an offset fashion, driven by attractive electrostatic and dispersion forces. Computational models can predict the preferred stacking geometries and calculate the interaction energies. Studies on perfluorohalogenated naphthalenes have revealed unique π-hole stacking interactions, which are significantly enhanced compared to benzene (B151609) analogs. rsc.org
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen and nitrogen atoms of the isocyanate group can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., alcohols, water, or amides), hydrogen bonds can form. More importantly, once the isocyanate reacts to form a urethane or urea (B33335), the resulting N-H group is an excellent hydrogen bond donor. Theoretical studies on 1,4-dihydroxynaphthalene (B165239) have successfully modeled the intra- and intermolecular interactions, including hydrogen bonds, and correlated them with experimental spectroscopic data. researchgate.net
Supramolecular Interactions: The combination of π-stacking, hydrogen bonding, and other van der Waals forces can lead to the formation of ordered, self-assembled supramolecular structures. Research has shown that molecules containing naphthalene units can be used as building blocks to construct diverse 1D, 2D, and 3D supramolecular networks. mdpi.com In these systems, interactions like hydrogen bonding and π-π stacking play a critical role in directing the assembly process. mdpi.com Computational modeling helps to understand and predict these complex structures.
The table below summarizes the key intermolecular interactions relevant to naphthyl isocyanate systems.
| Interaction Type | Description | Key Moieties Involved | Typical Energy (kcal/mol) |
| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Naphthalene rings | 2-10 |
| Hydrogen Bonding (Acceptor) | Electrostatic attraction between an electronegative atom and a hydrogen atom bound to another electronegative atom. | Isocyanate (O, N) as acceptor | 1-5 |
| Dipole-π Interactions | Interaction between a polar functional group (dipole) and the quadrupole of the π-system. nih.gov | Isocyanate group and Naphthalene ring | 1-4 |
| van der Waals Forces | Weak, non-specific attractions (dispersion forces) between all molecules. | Entire molecule | Variable, cumulative |
Simulations of Chiral Recognition Processes and Enantioselective Catalysis
Chirality is a key feature in many areas of chemistry, particularly in pharmacology and catalysis. The ethyl group in this compound is attached to a stereocenter if the naphthalene ring is substituted asymmetrically, or more relevantly, the isocyanate can be used to derivatize other chiral molecules. Computational simulations are invaluable for understanding how chiral molecules recognize each other.
Enantioselective Catalysis: Computational methods, particularly DFT, are also used to design and understand enantioselective catalysts. By modeling the catalytic cycle, researchers can predict which enantiomer of a product will be formed preferentially. researchgate.net The calculations involve comparing the energy barriers of the transition states leading to the (R) and (S) products. The difference in these energy barriers determines the enantiomeric excess (ee) of the reaction. Mechanistic experiments combined with DFT calculations can reveal the origins of enantioselectivity. researchgate.net For instance, in asymmetric catalysis, it has been shown that different sensitization rates of the substrate-catalyst complex for each enantiomer can lead to high kinetic resolution efficiency. researchgate.net While specific studies on this compound in this context are not available, these computational approaches would be essential for developing and optimizing any potential enantioselective reactions involving this compound or its derivatives.
Future Research Directions and Emerging Trends
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry is increasingly focused on "green chemistry" principles to minimize environmental impact. rsc.orgrsc.org Traditional isocyanate synthesis often involves hazardous reagents like phosgene (B1210022), which is highly toxic and corrosive. digitellinc.comresearchgate.net Future research will prioritize the development of sustainable and environmentally friendly methods for producing 1-(2-isocyanatoethyl)naphthalene and other isocyanates.
Key areas of development include:
Phosgene-Free Synthesis: A significant trend is the move away from phosgene-based production. digitellinc.comresearchgate.net Alternative methods, such as the thermal decomposition of carbamates, are being explored. researchgate.net This two-step process involves the synthesis of a carbamate (B1207046) intermediate followed by thermal cracking to yield the isocyanate and an alcohol, which can be recycled. researchgate.net Another promising phosgene-free route is the Curtius rearrangement, a thermal or photochemical decomposition of carboxylic azides to form isocyanates. libretexts.org
Bio-based Feedstocks: Researchers are investigating the use of biomass as a starting material for isocyanate production, aiming to reduce reliance on fossil fuels. rsc.org
Catalytic Innovations: The development of efficient and selective catalysts is crucial for green synthesis. researchgate.net For instance, composite catalysts are being designed to optimize reaction conditions, such as temperature and pressure, to maximize yield and minimize waste. researchgate.net Metal-organic frameworks (MOFs) have also shown potential as effective catalysts for the thermal decomposition of carbamates. researchgate.net
The following table summarizes some of the key approaches in sustainable isocyanate synthesis:
| Synthetic Approach | Description | Key Advantages |
| Thermal Decomposition of Carbamates | A two-step process involving the formation and subsequent thermal cracking of a carbamate intermediate. researchgate.net | Avoids the use of phosgene and allows for the recycling of alcohol byproducts. researchgate.net |
| Curtius Rearrangement | Thermal or photochemical decomposition of carboxylic azides to produce isocyanates. libretexts.org | Offers a phosgene-free alternative for isocyanate synthesis. libretexts.org |
| Bio-based Synthesis | Utilization of biomass as a renewable feedstock for isocyanate production. rsc.org | Reduces dependence on fossil fuels and promotes sustainability. rsc.org |
| Advanced Catalysis | Development of novel catalysts, such as composite materials and MOFs, to improve reaction efficiency and selectivity. researchgate.net | Optimizes reaction conditions, increases product yield, and minimizes waste. researchgate.net |
Exploration of Novel Reactivity Patterns and Catalytic Strategies
The isocyanate group in this compound is highly electrophilic, making it reactive towards a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is the foundation for its use in synthesizing a variety of compounds, such as urethanes and ureas. Future research will focus on uncovering new reaction pathways and developing innovative catalytic strategies to control and expand the synthetic utility of this compound.
Emerging areas of exploration include:
Multicomponent Reactions (MCRs): Isocyanates are valuable building blocks in MCRs, which allow for the synthesis of complex molecules in a single step. rsc.org For example, copper-catalyzed MCRs involving isocyanates, carbonyl compounds, and arylacetylenes have been used to produce spiro oxazolidinones under mild conditions. rsc.org
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions. For instance, the cyclotrimerization of isocyanates to form isocyanurates is a key industrial process. rsc.orgresearchgate.net Research is ongoing to develop more efficient and selective catalysts for these reactions. researchgate.net
Novel Catalytic Systems: The search for non-tin catalysts for isocyanate reactions is driven by the toxicity of organotin compounds. wernerblank.com Zirconium chelates, for example, have shown promise as selective catalysts for the isocyanate-hydroxyl reaction, which is crucial for the formation of polyurethanes. wernerblank.com
Dearomatization Reactions: Recent studies have demonstrated the use of aryl isocyanates in the palladium-catalyzed dearomative syn-1,2-diamination of benzene (B151609) and naphthalene (B1677914), opening up new avenues for creating complex, saturated nitrogen-containing heterocyclic structures. thieme-connect.de
Integration into Advanced Functional Materials and Intelligent Devices
The unique properties of this compound make it an ideal candidate for incorporation into advanced functional materials and intelligent devices. Its naphthalene unit can impart desirable optical and electronic properties, while the isocyanate group provides a reactive handle for polymerization and surface modification.
Future applications in this domain include:
High-Performance Polymers: this compound can be used as a monomer in the synthesis of polyurethanes and polyureas. wikipedia.orgchemimpex.com The resulting polymers are expected to exhibit enhanced thermal stability and mechanical strength due to the rigid naphthalene structure. youtube.com These materials could find use in high-performance coatings, adhesives, and elastomers. chemimpex.com
Fluorescent Sensors: The naphthalene moiety is known for its fluorescent properties. This characteristic can be exploited to develop fluorescent sensors for the detection of various analytes. For instance, 1-naphthyl isocyanate is used as a derivatizing agent in high-performance liquid chromatography (HPLC) to detect non-fluorescent compounds.
Smart Materials: The reactivity of the isocyanate group can be utilized to create "smart" materials that respond to external stimuli, such as light, heat, or pH. For example, isocyanate-containing polymers can be designed to change their shape or properties in response to specific triggers.
Biomaterials: The ability of isocyanates to react with biomolecules, such as proteins, opens up possibilities for the development of novel biomaterials. chemimpex.com For instance, 1-naphthyl isocyanate has been used in the study of protein interactions and modifications. chemimpex.com
Computational Design and Predictive Modeling for Tailored Naphthyl Isocyanate Applications
Computational chemistry and predictive modeling are becoming indispensable tools in materials science and drug discovery. These methods can be used to predict the properties and reactivity of molecules, thereby guiding the design of new materials and synthetic strategies.
In the context of this compound, computational approaches can be applied to:
Predict Reaction Mechanisms: Density Functional Theory (DFT) can be used to elucidate the mechanisms of reactions involving isocyanates, such as their reaction with alcohols to form urethanes. itu.edu.tr This understanding can help in the design of more efficient catalytic systems.
Model Polymer Properties: Computational models can be used to predict the properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and phase behavior. itu.edu.tr This can accelerate the development of new materials with tailored properties.
Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for isocyanate reactions. This can help to reduce the experimental effort required to discover new and improved catalytic systems.
Understand Intermolecular Interactions: DFT studies can provide insights into the intermolecular interactions that govern the properties of materials containing the naphthyl isocyanate moiety. researchgate.net For example, such studies can help to understand the adsorption of isocyanate species on metal surfaces. researchgate.net
Synergistic Approaches Combining Asymmetric Catalysis, Polymer Chemistry, and Supramolecular Chemistry
The convergence of different fields of chemistry can lead to the development of highly sophisticated and functional systems. In the case of this compound, a synergistic approach combining asymmetric catalysis, polymer chemistry, and supramolecular chemistry holds great promise.
Potential areas for synergistic research include:
Chiral Polymers: Asymmetric catalysis can be used to synthesize chiral polymers from this compound. rsc.orgnih.gov These polymers could have applications in chiral separations, asymmetric catalysis, and optoelectronic devices.
Self-Assembling Materials: The principles of supramolecular chemistry can be used to design self-assembling materials based on this compound. The naphthalene units can participate in π-π stacking interactions, leading to the formation of ordered structures with interesting properties.
Functional Supramolecular Polymers: By combining polymer chemistry and supramolecular chemistry, it is possible to create functional supramolecular polymers. For example, a polymer containing this compound units could be designed to self-assemble into a specific nanostructure, which could then be used as a template for the synthesis of other materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
